molecular formula C17H22ClNO B3086166 {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1158553-96-8

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride

Cat. No.: B3086166
CAS No.: 1158553-96-8
M. Wt: 291.8 g/mol
InChI Key: XXVSTLYYSBTUKU-UHFFFAOYSA-N
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Description

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride (CAS: 1158553-96-8) is a tertiary amine hydrochloride characterized by a benzyloxy-substituted phenyl group attached to a methylamine backbone with a propyl chain. Its IUPAC name reflects the benzyloxy moiety at the 3-position of the phenyl ring, a methyl bridge, and a propylamine group protonated as a hydrochloride salt. Synonyms include N-[3-(Benzyloxy)benzyl]-N-propylamine hydrochloride and Cl.CCCNCC1=CC(OCC2=CC=CC=C2)=CC=C1 . The InChIKey (XXVSTLYYSBTUKU-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15;/h3-10,12,18H,2,11,13-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSTLYYSBTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring via an electrophilic aromatic substitution reaction.

    Introduction of the Propylamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or amines can be used under basic conditions.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylamine.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, amine chain length, and heterocyclic modifications. Key comparisons include:

3-(1H-1,3-Benzodiazol-2-yl)propylamine Hydrochloride

  • Structural Differences : Replaces the benzyloxy-phenyl group with a benzodiazol heterocycle and substitutes the propyl chain with a methyl group .
  • The shorter methyl chain may reduce steric hindrance, affecting receptor-binding kinetics in pharmacological contexts.

Substituted Oxazoloquinolines and Imidazole Carboxylates

  • Structural Differences: Heterocyclic cores (e.g., oxazolo[4,5-c]quinolines) contrast with the acyclic tertiary amine structure of the target compound .
  • Implications :
    • Heterocycles often improve metabolic stability but may reduce membrane permeability compared to flexible amine chains.
    • Synthesis methods diverge: heterocycles like those in rely on polyphosphoric acid (PPA)-mediated cyclization, whereas the target compound likely requires simpler alkylation steps.

Hydrochloride Salts of Aromatic Amines

  • Example : Hygroscopic hydrochloride salts with melting points ~254°C () .
  • Implications :
    • Melting points and hygroscopicity vary with aromatic substitution. The benzyloxy group in the target compound may increase hydrophobicity, reducing hygroscopicity compared to nitro- or methoxy-substituted analogs.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Amine Chain Molecular Weight (g/mol)* Melting Point (°C) Key Properties
Target Compound 3-Benzyloxy-phenyl, methyl Propyl ~323.8 (calc.) Not reported High lipophilicity, hydrochloride
[3-(Benzodiazol-2-yl)propyl]methylamine Benzodiazol, methyl Methyl ~265.7 (calc.) Not reported Heterocyclic, potential H-bonding
Substituted Oxazoloquinoline Oxazoloquinoline core N/A Varies by substitution Not reported Rigid heterocycle, metabolic stability
Hygroscopic Hydrochloride Nitro/methoxy groups N/A Varies 254 High hygroscopicity

Research Findings and Trends

  • Lipophilicity : The benzyloxy group in the target compound likely enhances blood-brain barrier penetration compared to polar heterocycles (e.g., benzodiazol) .
  • Salt Forms : Hydrochloride salts improve crystallinity and stability, though hygroscopicity depends on substituents (e.g., nitro groups increase water affinity) .

Biological Activity

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in scientific research.

Chemical Structure and Properties

The compound consists of a benzyloxy group attached to a phenyl ring, linked to a propyl amine moiety. This structure enhances its hydrophobicity and allows for significant interactions with biological molecules.

Molecular Formula: C13_{13}H19_{19}ClN
Molecular Weight: 235.75 g/mol

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Key interactions include:

  • Hydrogen Bonding: The amine group can form hydrogen bonds with biological receptors or enzymes, influencing their activity.
  • π-π Interactions: The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.

These interactions can lead to various pharmacological effects, including potential therapeutic applications in treating metabolic disorders and other diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties: Similar compounds have shown promise in anticancer applications, warranting further investigation into this compound's efficacy.
  • Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors, including adrenergic receptors, which are critical in metabolic regulation.

Case Studies and Research Findings

  • Antimicrobial Evaluation:
    A study evaluated the antimicrobial properties of similar benzyloxy compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria. The findings suggest that the structural features of this compound could enhance its antimicrobial efficacy .
  • Anticancer Potential:
    Research into structurally related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. Further exploration into the mechanisms by which this compound affects cancer cell lines is ongoing .
  • Receptor Binding Studies:
    Investigations into receptor interactions have shown that derivatives of this compound can bind effectively to adrenergic receptors, indicating potential use in metabolic disorder treatments .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesNotable Biological Activity
{[3-(Methoxy)phenyl]methyl}(propyl)amineMethoxy instead of benzyloxyAntidepressant properties
{[3-(Ethoxy)phenyl]methyl}(propyl)amineEthoxy group presentAntimicrobial effects
{[2-(Benzyloxy)phenyl]methyl}(propyl)amineDifferent positioning of groupsPotential antitumor activity

The presence of the benzyloxy group in this compound imparts unique chemical properties compared to its methoxy and ethoxy analogs, enhancing its hydrophobicity and interaction capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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